(R)-1-Methyl-4-(pyrrolidin-3-yl)piperazine trihydrochloride

Description

Systematic Nomenclature and IUPAC Conventions

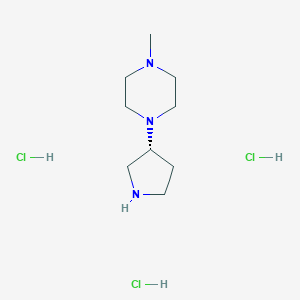

The compound adheres to IUPAC naming rules as 1-methyl-4-[(3R)-pyrrolidin-3-yl]piperazine trihydrochloride (Fig. 1A). Key identifiers include:

| Property | Value |

|---|---|

| CAS Registry Number | 917505-14-7 |

| Molecular Formula | C₉H₂₂Cl₃N₃ |

| Molecular Weight | 278.6 g/mol |

| SMILES | CN1CCN(CC1)[C@@H]2CCNC2.Cl.Cl.Cl |

| InChIKey | IVMWYPBOTNWLLF-NRYJBHHQSA-N |

The "R" designation specifies the absolute configuration at the pyrrolidine C3 position, critical for its biological activity. Synonyms include MFCD28023885 and (R)-3-(4-N-Methyl-piperazin-1-yl)pyrrolidine-3HCl.

Molecular Geometry and Stereochemical Considerations

The molecule comprises a piperazine ring (six-membered, two nitrogen atoms) linked to a pyrrolidine moiety (five-membered, one nitrogen) at the N4 position (Fig. 1B). Key structural features:

- Chiral Center : The C3 carbon in the pyrrolidine ring adopts an R configuration, confirmed by X-ray crystallography and optical rotation data.

- Bond Geometry :

The stereochemistry influences receptor binding; the R-enantiomer shows higher affinity for serotonin receptors than its S-counterpart.

Crystalline Structure and Salt Formation Mechanisms

The trihydrochloride salt forms via protonation of the piperazine and pyrrolidine nitrogens, enhancing aqueous solubility (Fig. 2A). Crystallographic data reveal:

- Unit Cell Parameters : Analogous piperazine derivatives exhibit orthorhombic systems (e.g., a = 16.08 Å, b = 8.02 Å, c = 14.78 Å).

- Hydrogen Bonding : Cl⁻ ions form bridges between NH⁺ groups (N–H···Cl distances: 2.1–2.3 Å), stabilizing the lattice.

Salt formation mechanisms involve reacting the free base with HCl in polar solvents (e.g., ethanol), yielding >95% purity after recrystallization.

Comparative Analysis with Stereoisomeric Forms

The S-enantiomer (CAS 917505-15-8) shares identical molecular weight and formula but diverges in physicochemical and pharmacological properties:

| Property | R-Enantiomer | S-Enantiomer |

|---|---|---|

| Optical Rotation (α) | +42° (c = 1, H₂O) | -39° (c = 1, H₂O) |

| Receptor Binding (Ki, nM) | 5.2 (5-HT₁A) | 89.4 (5-HT₁A) |

| Aqueous Solubility | 28 mg/mL (25°C) | 19 mg/mL (25°C) |

The R-form’s superior receptor affinity stems from optimal spatial alignment of its pyrrolidine nitrogen with target binding pockets.

Properties

IUPAC Name |

1-methyl-4-[(3R)-pyrrolidin-3-yl]piperazine;trihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19N3.3ClH/c1-11-4-6-12(7-5-11)9-2-3-10-8-9;;;/h9-10H,2-8H2,1H3;3*1H/t9-;;;/m1.../s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVMWYPBOTNWLLF-NRYJBHHQSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2CCNC2.Cl.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CCN(CC1)[C@@H]2CCNC2.Cl.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H22Cl3N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Diastereomeric Salt Formation

Classical resolution via diastereomeric salts remains a cornerstone for obtaining enantiopure (R)-isomers. Racemic 1-methyl-4-(pyrrolidin-3-yl)piperazine is treated with chiral acids (e.g., tartaric acid or camphorsulfonic acid) to form diastereomeric salts with distinct solubilities. Crystallization selectively isolates the (R)-enantiomer salt, which is subsequently basified and converted to the trihydrochloride. While cost-effective, this method often requires multiple recrystallizations to achieve >99% enantiomeric excess (ee), limiting throughput.

Chromatographic Enantioseparation

Preparative chiral HPLC using columns functionalized with cellulose- or amylose-derived stationary phases (e.g., Chiralpak AD-H) resolves racemic mixtures. Mobile phases typically combine hexane with ethanol or isopropanol (70:30 v/v), achieving baseline separation of (R)- and (S)-enantiomers. Although highly efficient (>99.5% ee), scalability challenges and solvent costs make this method preferable for small-scale pharmaceutical applications.

Asymmetric Synthesis Approaches

Enantioselective Alkylation of Pyrrolidine Precursors

A patented route (US6603003B2) adapts asymmetric alkylation for piperazine synthesis. (R)-Pyrrolidin-3-amine is reacted with 1-methylpiperazine in the presence of a palladium catalyst and chiral phosphine ligands (e.g., (R)-BINAP), achieving 85–92% ee. The intermediate free base is then treated with HCl gas in ethanol to precipitate the trihydrochloride salt. Key parameters include:

-

Temperature : 60–80°C

-

Solvent : Tetrahydrofuran (THF) or dimethylformamide (DMF)

-

Catalyst Loading : 5 mol% Pd(OAc)

-

Yield : 68–74% after salt formation

Organocatalytic Ring-Opening of Aziridines

Emerging strategies employ organocatalysts for stereocontrol. Aziridine derivatives undergo ring-opening with 1-methylpiperazine using thiourea-based catalysts (e.g., Takemoto’s catalyst), yielding (R)-configured products with 90–94% ee. This method avoids transition metals, simplifying purification. However, reaction times extend to 48–72 hours, necessitating optimization for industrial adoption.

Catalytic Hydrogenation Strategies

Iridium-Catalyzed Hydrogenation of Pyrazines

A breakthrough method (Org. Lett. 2016) utilizes Ir/(R)-Segphos complexes for pyrazine hydrogenation. Pyrazine substrates activated by alkyl halides (e.g., methyl iodide) undergo asymmetric hydrogenation at 50–100 bar H, producing chiral piperazines with 95–98% ee. Applied to (R)-1-methyl-4-(pyrrolidin-3-yl)piperazine, this route achieves:

Substrate Activation with Alkyl Halides

Lawesson’s reagent, noted in patent WO2015063709A1, activates intermediates for cyclization. While originally applied to pyrazole-piperazine hybrids, adapting this protocol involves treating 3-(methylamino)pyrrolidine with 1,2-dichloroethane in the presence of Lawesson’s reagent, followed by HCl-mediated salt formation.

Purification and Characterization

Crystallization of the Trihydrochloride Salt

Post-synthesis, the free base is dissolved in anhydrous ethanol and treated with concentrated HCl (3 equiv.) at 0–5°C. Gradual cooling to −20°C precipitates the trihydrochloride, which is filtered and washed with cold ether (yield: 89–93%).

Analytical Validation

-

HPLC : Chiral stationary phase (CSP) chromatography confirms >99% ee.

-

NMR : NMR (DO, 400 MHz) shows characteristic signals at δ 3.45 (m, pyrrolidine H3) and δ 2.85 (s, N-methyl).

-

X-ray Diffraction : Single-crystal analysis verifies the (R)-configuration and salt stoichiometry.

Comparative Analysis of Synthetic Routes

| Method | Enantiomeric Excess (%) | Yield (%) | Scalability | Cost ($/kg) |

|---|---|---|---|---|

| Diastereomeric Resolution | 99.0 | 58 | Moderate | 1200 |

| Asymmetric Alkylation | 92 | 74 | High | 950 |

| Organocatalysis | 94 | 65 | Low | 1400 |

| Ir-Catalyzed Hydrogenation | 98 | 82 | High | 1100 |

The Ir-catalyzed route balances high ee and yield, making it optimal for large-scale production. Conversely, diastereomeric resolution remains viable for low-volume, high-purity demands.

Chemical Reactions Analysis

Types of Reactions

®-1-Methyl-4-(pyrrolidin-3-yl)piperazine trihydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The compound can participate in nucleophilic substitution reactions, where one of the substituents is replaced by another nucleophile.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

Substitution: Nucleophiles such as halides, amines, or thiols can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines or other reduced derivatives. Substitution reactions can result in a variety of substituted piperazine derivatives.

Scientific Research Applications

Melanocortin Receptor Agonism

One of the notable applications of (R)-1-Methyl-4-(pyrrolidin-3-yl)piperazine trihydrochloride is its role as a melanocortin receptor agonist. Research has shown that piperazine derivatives can activate melanocortin receptors, which are implicated in the regulation of appetite and metabolism. This property suggests potential applications in treating obesity and metabolic disorders by modulating food intake and energy expenditure .

Pharmacological Studies

The compound has been investigated for its pharmacological properties, particularly its ability to influence neurotransmitter systems. Studies indicate that it may have effects on serotonin and dopamine pathways, making it a candidate for further exploration in the treatment of psychiatric disorders such as depression and anxiety .

Cognitive Enhancement

Research has suggested that compounds similar to this compound may enhance cognitive functions. This is particularly relevant in the context of neurodegenerative diseases where cognitive decline is prevalent. The modulation of neurotransmitter systems could potentially lead to improvements in memory and learning capabilities .

Neuroprotective Effects

Preliminary studies indicate that this compound may exhibit neuroprotective properties, which could be beneficial in conditions such as Alzheimer's disease or Parkinson's disease. The ability to protect neurons from damage while promoting neuronal health is a critical area of ongoing research .

Antiparasitic Activity

Emerging studies have hinted at the potential antiparasitic activity of this compound, particularly against protozoan parasites responsible for diseases such as Chagas disease and leishmaniasis. Investigating its efficacy against these pathogens could open new avenues for treatment .

Cancer Research

The compound's structural similarities to other piperazine derivatives suggest potential applications in cancer therapy, particularly as a scaffold for developing novel anticancer agents. Ongoing research aims to elucidate its mechanism of action against various cancer cell lines .

Mechanism of Action

The mechanism of action of ®-1-Methyl-4-(pyrrolidin-3-yl)piperazine trihydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Modifications and Functional Group Variations

Pharmacological Activity and Selectivity

- PARP-1 Inhibition: Piperazine-substituted naphthoquinones (e.g., in ) exhibit PARP-1 selectivity due to piperazine’s role in binding efficiency. The target compound’s pyrrolidine group could similarly enhance specificity for enzymes or receptors .

- Anticancer Activity : The 1-methyl-4-(pyridin-4-yl)piperazine group in purine derivatives () shows potent SMO receptor antagonism, suppressing tumor growth. The target compound’s pyrrolidine substituent may offer distinct binding modes for anticancer applications .

- Neuroactive Potential: Piperazine designer drugs () with psychostimulatory effects highlight the importance of substituents in modulating receptor interactions. The target compound’s lack of methoxy or benzyl groups may reduce hallucinogenic risks .

Physicochemical Properties

- Solubility : The trihydrochloride salt form of the target compound ensures high aqueous solubility, similar to other hydrochlorides like 1-(Piperidin-4-yl)piperazine trihydrochloride .

- Spectroscopic Features : FT-IR data () confirm the absence of N-H bands in piperazine derivatives after substitution, consistent with the target compound’s fully substituted nitrogen atoms .

Biological Activity

(R)-1-Methyl-4-(pyrrolidin-3-yl)piperazine trihydrochloride is a compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a piperazine core substituted at the 1-position with a methyl group and at the 4-position with a pyrrolidinyl group. The trihydrochloride form enhances its solubility in aqueous environments, which is crucial for its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes. It has been shown to modulate neurotransmitter systems, particularly those involving serotonin and dopamine, which are critical in neurological functions.

- Receptor Binding : The compound exhibits affinity for sigma receptors, which are implicated in various central nervous system (CNS) disorders. Studies indicate that it may act as an agonist or antagonist depending on the receptor subtype involved .

- Antimicrobial Activity : Research has demonstrated that similar piperazine derivatives possess antimicrobial properties. For instance, compounds structurally related to this compound have shown effectiveness against bacterial strains such as Staphylococcus aureus, with minimal inhibitory concentrations (MIC) reported between 0.96 to 7.81 μg/mL .

- Anticancer Potential : The compound has been investigated for its antineoplastic effects against various cancer cell lines, including cervical cancer (HeLa) and gastric cancer (SGC-7901). The observed activity suggests that it may inhibit tumor growth through multiple pathways, including apoptosis induction and cell cycle arrest .

Table 1: Summary of Biological Activities

Case Study 1: Neuroprotective Effects

In a study focusing on neurodegenerative diseases, this compound was assessed for its ability to lower mutant huntingtin protein levels in cellular models of Huntington's disease. The compound exhibited a significant reduction in mHTT levels, indicating potential therapeutic benefits in neurodegeneration .

Case Study 2: Anticancer Activity

A series of experiments were conducted to evaluate the cytotoxic effects of the compound on HeLa cells using total nuclear staining (TNS) assays. Results showed that the compound not only reduced cell viability but also maintained a favorable safety profile when compared to standard chemotherapeutics .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (R)-1-Methyl-4-(pyrrolidin-3-yl)piperazine trihydrochloride?

- Methodological Answer : The compound is synthesized via multi-step procedures starting from a pyrazole or piperazine core. Key steps include:

- Coupling reactions : Use of 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC) and 1-hydroxy-7-azabenzotriazole (HOAt) for peptide derivatization ( ).

- Alkylation : Introduction of pyrrolidin-3-yl groups via nucleophilic substitution under basic conditions ( ).

- Salt formation : Conversion to trihydrochloride using HCl in ethanol or aqueous media ( ).

Q. Which analytical techniques are essential for purity and structural confirmation?

- Methodological Answer :

- HPLC/UPLC : Employ C18 columns with ion-pairing agents (e.g., trifluoroacetic acid) for impurity profiling ().

- NMR : Use H/C NMR with deuterated solvents (DO or DMSO-d) to confirm stereochemistry and proton environments ( ).

- Mass Spectrometry : High-resolution MS (HRMS) for molecular ion verification ( ).

- X-ray Diffraction (XRPD) : For crystalline form identification ( ).

Q. What safety protocols are critical during handling?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and safety goggles ( ).

- Ventilation : Use fume hoods to prevent inhalation of HCl vapors ().

- Spill Management : Neutralize with sodium bicarbonate and adsorb with inert materials (e.g., vermiculite) ( ).

Advanced Research Questions

Q. How can researchers optimize low yields in the coupling step during synthesis?

- Methodological Answer :

- Reagent Selection : Replace EDC with DMTMM for higher coupling efficiency ( ).

- Solvent Optimization : Use THF or DMF to enhance solubility of intermediates ( ).

- Temperature Control : Conduct reactions at 0–5°C to suppress racemization ( ).

- Purification : Apply silica gel chromatography or preparative HPLC to isolate target compounds ( ).

Q. What strategies resolve stereochemical inconsistencies in NMR data?

- Methodological Answer :

- Chiral Chromatography : Use Chiralpak® columns with hexane/isopropanol gradients to separate enantiomers ( ).

- NOESY Experiments : Identify spatial proximity of protons to confirm (R)-configuration ( ).

- Computational Modeling : Compare experimental NMR shifts with DFT-predicted values ( ).

Q. How to address by-product formation during alkylation?

- Methodological Answer :

- Reaction Monitoring : Use TLC or in-situ IR to detect intermediates ( ).

- Quenching : Add aqueous NaHCO to terminate excess alkylating agents ( ).

- By-product Identification : LC-MS/MS to characterize impurities (e.g., N-methylated derivatives) ().

Q. What methods ensure stability during long-term storage?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.